molecular formula C21H19Cl2N3O3 B3876182 3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B3876182
M. Wt: 432.3 g/mol
InChI Key: XUJSXIYVPVZCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common route might include the following steps:

    Formation of the Piperazine Ring: Starting with a suitable benzoyl chloride and piperazine, the benzoyl group is introduced to the piperazine ring under basic conditions.

    Introduction of the Pyrrolidine Ring: The dichlorophenyl group is then attached to a pyrrolidine ring through a nucleophilic substitution reaction.

    Coupling of the Two Rings: The final step involves coupling the benzoylpiperazine and dichlorophenylpyrrolidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl or dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a physiological response. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-benzoylpiperazin-1-yl)-1-phenylpyrrolidine-2,5-dione
  • 3-(4-benzoylpiperazin-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione
  • 3-(4-benzoylpiperazin-1-yl)-1-(4-methylphenyl)pyrrolidine-2,5-dione

Uniqueness

The uniqueness of 3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the dichlorophenyl group, for example, might enhance its binding affinity to certain biological targets or alter its pharmacokinetic profile.

Properties

IUPAC Name

3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19Cl2N3O3/c22-15-10-16(23)12-17(11-15)26-19(27)13-18(21(26)29)24-6-8-25(9-7-24)20(28)14-4-2-1-3-5-14/h1-5,10-12,18H,6-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJSXIYVPVZCQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 3
Reactant of Route 3
3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 4
Reactant of Route 4
3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione
Reactant of Route 6
3-(4-benzoylpiperazin-1-yl)-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.